molecular formula C8H6N2O B1269502 4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-10-9

4H-Pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1269502
CAS No.: 23443-10-9
M. Wt: 146.15 g/mol
InChI Key: NYJWYCAHJRGKMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. This reaction typically requires the presence of a catalyst and is carried out under reflux conditions in a suitable solvent such as ethylene glycol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, metal-free chalcogenation reactions have been developed to introduce various functional groups into the pyridopyrimidine framework, further expanding its utility .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrido[1,2-a]pyrimidin-4-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Arylsulfonyl chlorides, sulfonyl hydrazides.

Major Products:

Scientific Research Applications

4H-Pyrido[1,2-a]pyrimidin-4-one and its derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in organic synthesis and as intermediates in the preparation of complex molecules.

    Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes such as acetylcholinesterase, which is involved in neurotransmission. The compound can also interact with metal ions, forming chelates that modulate biological activities .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrido[1,2-a]pyrimidin-4-one stands out due to its versatile reactivity and broad range of applications. Its ability to undergo various chemical transformations and its significant biological activities make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJWYCAHJRGKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326648
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-10-9
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-pyrido[1,2-a]pyrimidin-4-one
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Synthesis routes and methods

Procedure details

A mixture of 6-bromopurine (0.02040 g, 0.1025 mmol), 2-(aminomethyl)-3-(3-fluorophenyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.02420 g, 0.08542 mmol), and DIEA (0.04464 mL, 0.2563 mmol) in 1-butanol (2.000 mL) was stirred at 110° C. After 18 h, the mixture was removed from the heat and concd under reduced pressure. The crude mixture was purified by revered-phase semi-prep HPLC using 20-70% gradient of CH3CN (0.1% of TFA) in water (0.1% of TFA) over 40 min as eluent. The acetonitrile was concd under reduced pressure and to the remaining acidic aq layer was added satd NaHCO3 to neutralize the TFA salt. The resulting precipitate was collected by filtration and washed with water to give 3-(3-fluorophenyl)-6-methyl-249H-purin-6-ylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one as a light yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 12.87 (1 H, s), 8.07-8.16 (2 H, m), 7.68 (1 H, dd, J=9.0, 7.0 Hz), 7.55 (1 H, s), 7.39-7.51 (2 H, m), 7.24-7.31 (2 H, m), 7.15-7.23 (1 H, m), 6.92-7.00 (1 H, m), 4.51 (2 H, br. s.), 2.92 (3 H, s); Mass Spectrum (ESI) m/e=402.1 (M+1).
Quantity
0.0204 g
Type
reactant
Reaction Step One
Name
2-(aminomethyl)-3-(3-fluorophenyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0.0242 g
Type
reactant
Reaction Step One
Name
Quantity
0.04464 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrido[1,2-a]pyrimidin-4-one
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 4H-Pyrido[1,2-a]pyrimidin-4-one?

A1: While the provided abstracts do not explicitly state the molecular formula and weight of the unsubstituted parent compound, they offer information on various derivatives. For instance, 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl}-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as risperidone, is a well-known derivative with the molecular formula C23H27FN4O2 and a molecular weight of 410.48 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to elucidate the structures of these compounds. [, , , ] Additionally, Ultraviolet-visible (UV) and Infrared (IR) spectroscopy are valuable tools for characterizing these molecules. [, , ]

Q3: What are the common synthetic routes to access this compound derivatives?

A3: Several methods exist to synthesize these compounds. One common approach involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. [] Alternatively, palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones offers a route to functionalized derivatives. [] Copper-catalyzed aza-Michael addition followed by aerobic dehydrogenation and intramolecular amidation provides another synthetic strategy. []

Q4: How does the halogen substitution pattern influence the reactivity of 4H-Pyrido[1,2-a]pyrimidin-4-ones?

A4: Halogen substitution plays a crucial role in dictating the reactivity of these compounds. Studies have shown that 6-chloro and 6-bromo derivatives yield a mixture of 7-halo-1,4-dihydro-1,8-naphthyridin-4-ones and 1-(6-halo-2-pyridyl)-3-[(6-halo-2-pyridylamino)methylene]-1,2,3,4-tetrahydropyridine-2,4-diones upon thermal cyclization. [] In contrast, 3-halo derivatives can be obtained by reacting this compound with N-halosuccinimides. []

Q5: Can 4H-Pyrido[1,2-a]pyrimidin-4-ones undergo Suzuki-Miyaura cross-coupling reactions?

A5: Yes, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide an efficient way to install aryl, heteroaryl, and vinyl groups at various positions of the this compound scaffold. This methodology allows for the synthesis of a diverse array of substituted derivatives. [, ]

Q6: How do reaction conditions affect the outcome of Vilsmeier-Haack formylation of 4H-Pyrido[1,2-a]pyrimidin-4-ones?

A6: Vilsmeier-Haack formylation of these compounds can lead to different products depending on the reaction conditions and the nature of the substituents on the pyrido[1,2-a]pyrimidin-4-one ring system. For instance, varying the conditions can yield 9-(dimethylaminomethylene)-, 9-(ethoxymethylene)-, or 9-formyl derivatives. [] Moreover, the presence of electron-releasing substituents at the 2-position is crucial for achieving formylation at the 3-position. []

Q7: How does the substitution pattern on the this compound scaffold affect its antiallergic activity?

A7: Research suggests that the presence of a monosubstituted hydrazone moiety at position 9 and an unsubstituted 2-position are essential for intravenous antiallergic activity. [] Furthermore, incorporating a 6-methyl substituent can significantly enhance potency, with the 6S enantiomer exhibiting higher activity than the 6R enantiomer. [, ]

Q8: Have any this compound derivatives progressed to clinical trials?

A9: Yes, at least one compound, (+)-6(S)-methyl-9-(phenylhydrazono)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Chinoin-1045; UCB L140), has undergone clinical investigation for its antiallergic properties. []

Q9: Do this compound derivatives exhibit other biological activities besides antiallergic effects?

A10: Indeed, certain derivatives have shown promising antiplatelet activity. For example, the 2-(4-methyl-1-piperazinyl) derivative exhibited potent inhibition of collagen-induced platelet aggregation. [] Other derivatives displayed varying degrees of activity against ADP and A23187-induced aggregation. []

Q10: Are there any studies on the metabolism of this compound derivatives?

A11: Yes, studies on risperidone, a prominent member of this class, have elucidated its metabolic fate. The primary metabolic pathway involves hydroxylation on the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety, yielding 9-hydroxyrisperidone as the major metabolite in dogs and humans. [] Further metabolism can lead to dihydroxy and hydroxy-keto metabolites. []

Q11: Has the photodegradation of this compound derivatives been investigated?

A12: Research on paliperidone, another important derivative, has explored its photostability. Studies using LC-Q-TOF mass spectrometry identified five degradation products formed upon UVA and UVC irradiation in aqueous and methanol solutions. [] The photodegradation kinetics were found to be first-order. []

Q12: What analytical techniques are employed to quantify this compound derivatives in biological matrices?

A13: High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been successfully used to quantify 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (BMY 26517) in human plasma. []

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